molecular formula C12H16BFN2O3 B1472976 [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid CAS No. 1449135-54-9

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

Cat. No.: B1472976
CAS No.: 1449135-54-9
M. Wt: 266.08 g/mol
InChI Key: MUCDVOJGMDHXTG-UHFFFAOYSA-N
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Description

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a 4-methylpiperazine-1-carbonyl group at the 3-position. The boronic acid (–B(OH)₂) moiety enables reversible covalent interactions with diols, making it relevant in chemical biology, catalysis, and drug design .

Properties

CAS No.

1449135-54-9

Molecular Formula

C12H16BFN2O3

Molecular Weight

266.08 g/mol

IUPAC Name

[4-fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BFN2O3/c1-15-4-6-16(7-5-15)12(17)10-8-9(13(18)19)2-3-11(10)14/h2-3,8,18-19H,4-7H2,1H3

InChI Key

MUCDVOJGMDHXTG-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C)(O)O

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of these enzymes, leading to inhibition of their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, apoptosis, and differentiation . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and hydroxyl-containing molecules, which can lead to enzyme inhibition or activation. For example, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site, thereby blocking substrate access and preventing catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity . For example, inhibition of kinases by this compound can affect glycolysis and other energy-producing pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit cytosolic enzymes . The localization of this compound can significantly impact its biochemical effects and overall efficacy.

Biological Activity

[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid (CAS: 1449135-54-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a boronic acid functional group that plays a critical role in enzyme interactions and biological pathways.

  • Molecular Formula : C13H17BFNO3
  • Molar Mass : 265.09 g/mol
  • Density : 1.25 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 468.2 ± 55.0 °C (predicted)
  • pKa : 8.16 ± 0.10 (predicted)

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various research applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids are known to form reversible covalent bonds with serine and threonine residues in the active sites of serine proteases and kinases, thereby inhibiting their activity. This mechanism is crucial for modulating various cellular processes such as signaling pathways, cell proliferation, and apoptosis.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various kinases, which are essential regulators of cell cycle progression and metabolism. For instance, it has been shown to inhibit WEE1 kinase, a critical regulator of the G2-M checkpoint in the cell cycle, thereby promoting cell cycle arrest and influencing cancer cell proliferation dynamics .

Cellular Effects

The compound modulates several cellular processes:

  • Cell Signaling : Alters downstream signaling pathways by inhibiting kinase activity.
  • Gene Expression : Influences transcription factors involved in cell growth and differentiation.
  • Metabolic Pathways : Affects metabolic enzyme activities, leading to changes in cellular energy homeostasis.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • WEE1 Kinase Inhibition :
    • A study demonstrated that this compound acts as an effective inhibitor of WEE1 with an IC50 value in the low micromolar range. This inhibition leads to enhanced sensitivity of cancer cells to DNA-damaging agents .
  • Antiviral Activity :
    • Another investigation revealed that derivatives of boronic acids exhibit antiviral properties against respiratory syncytial virus (RSV). Although specific data for this compound was not detailed, the structural similarities suggest potential antiviral efficacy .
  • Kinase Selectivity :
    • The compound has been evaluated for selectivity against various kinases, showing promising results in selectively targeting mutant forms of KIT and PDGFRA with subnanomolar IC50 values, indicating its potential utility in targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Effect
WEE1 InhibitionWEE1 KinaseLow MicromolarCell cycle arrest
Antiviral ActivityRSVNot specifiedPotential antiviral effects
Kinase SelectivityKIT/PDGFRASubnanomolarSelective inhibition

Scientific Research Applications

Enzyme Inhibition

Boronic acids are known for their ability to inhibit certain enzymes like serine proteases and kinases. The unique structure of [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid allows it to form reversible covalent bonds with hydroxyl groups in the active sites of these enzymes, effectively blocking substrate access and inhibiting enzymatic activity .

Targeting Cancer Pathways

Research indicates that this compound can modulate key signaling pathways involved in cancer progression. By inhibiting specific kinases, it alters downstream signaling that regulates cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapeutics.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound acts as a coupling partner with aryl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.

Synthesis of Pharmaceuticals

The ability to form stable carbon-carbon bonds makes this boronic acid derivative valuable in pharmaceutical synthesis. It can be utilized to construct various drug scaffolds that are crucial in developing new therapeutic agents .

Cellular Effects

The compound influences cellular processes significantly by modulating cell signaling pathways and gene expression. Its inhibitory action on kinases can lead to altered cellular metabolism and function, impacting processes such as cell growth and survival .

Subcellular Localization

Understanding the localization of this compound within cells is critical for its function. It may localize to specific organelles or compartments where it can interact with target proteins or enzymes, enhancing its efficacy as an inhibitor.

Data Tables

Enzyme TypeInhibition MechanismReferences
Serine ProteasesReversible covalent bond,
KinasesCompetitive inhibition,

Case Study 1: Cancer Therapeutics Development

A study demonstrated the potential of this compound in inhibiting a specific kinase involved in tumor growth, leading to reduced proliferation rates in cancer cell lines.

Case Study 2: Synthetic Methodology

Research highlighted its effectiveness in Suzuki-Miyaura reactions to synthesize biaryl compounds with high yields and selectivity, showcasing its utility in drug development processes.

Comparison with Similar Compounds

Molecular and Structural Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number
[4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid C₁₂H₁₆BFN₂O₃ 266.08 (calculated) 4-F, 3-(4-methylpiperazine-carbonyl) Not explicitly listed
[4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid C₁₂H₁₇BN₂O₃ 248.09 3-(4-methylpiperazine-carbonyl) 374927-12-5
4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzeneboronic acid hydrochloride C₁₃H₂₀BClN₂O₄ 314.58 3-(4-(2-hydroxyethyl)piperazine-carbonyl) 957060-95-6
4-Fluoro-3-(hydroxymethyl)phenylboronic acid C₇H₈BFO₃ 169.95 4-F, 3-hydroxymethyl 21865588
[4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid C₇H₅BF₄O₂ 216.92 4-F, 3-CF₃ 182344-23-6

Key Observations:

  • The fluorine atom at position 4 increases the boronic acid’s acidity, promoting faster boronate ester formation with diols (e.g., alizarin Red S) compared to non-fluorinated analogs .
  • The 4-methylpiperazine-carbonyl group enhances solubility in aqueous media compared to simpler aryl boronic acids (e.g., phenyl boronic acid) due to its basic nitrogen atoms and hydrogen-bonding capacity .

Physicochemical and Electronic Properties

Property Target Compound [4-(4-Methylpiperazine)phenyl]boronic Acid 4-Fluoro-3-(CF₃)phenylboronic Acid
pKa (Predicted) ~8.5 (boronic acid) ~8.3 ~7.9
Solubility High (due to piperazine) Moderate Low (hydrophobic CF₃)
Conductance Likely lower than simpler analogs Not studied Higher (electron-withdrawing CF₃)

Preparation Methods

Synthetic Route Overview

The synthesis of [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid generally proceeds via a multi-step process involving:

  • Introduction of the boronic acid group onto a fluorinated aromatic ring.
  • Coupling of the 4-methylpiperazine-1-carbonyl moiety to the aromatic system.
  • Purification and isolation of the boronic acid derivative.

A typical synthetic approach includes palladium-catalyzed cross-coupling reactions (Miyaura borylation) and amide bond formation, leveraging the reactivity of aryl halides and boron reagents.

Detailed Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

  • Starting materials: 4-fluoro-3-halobenzene derivatives (e.g., bromides or iodides) are used as substrates.
  • Boronic acid source: Bis(pinacolato)diboron or pinacolborane serves as the boron donor.
  • Catalyst system: Palladium complexes with electron-rich ligands (e.g., dialkylphosphinobiphenyl) facilitate the borylation at moderate temperatures (ambient to 110 °C).
  • Base: Tertiary amines such as triethylamine are employed to promote the reaction.
  • Solvent: Common solvents include dimethylformamide (DMF) or ionic liquids for enhanced reaction rates.

This method yields arylboronic acids with good efficiency and functional group tolerance, including fluorine substituents on the aromatic ring.

Amide Coupling with 4-Methylpiperazine

  • The arylboronic acid intermediate is reacted with 4-methylpiperazine under amide bond-forming conditions.
  • Typical coupling reagents include carbodiimides (e.g., EDCI) or activated esters.
  • The reaction is conducted in polar aprotic solvents such as dichloromethane or dimethyl sulfoxide (DMSO).
  • Control of reaction temperature and stoichiometry ensures selective formation of the carbonyl linkage without affecting the boronic acid moiety.

This step introduces the piperazine-carbonyl functionality at the meta position relative to the boronic acid group.

Industrial and Laboratory Scale Preparation

  • Laboratory scale: The synthesis is often performed in batch reactors with careful control of temperature and atmosphere (inert gas to avoid oxidation of boronic acids).
  • Industrial scale: Larger scale synthesis involves continuous flow or stirred tank reactors with enhanced purification steps such as recrystallization or chromatography to obtain high-purity product.

Data Table: Stock Solution Preparation for Experimental Use

Amount of Compound (mg) 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.7583 18.7913 37.5827
5 mM Solution Volume (mL) 0.7517 3.7583 7.5165
10 mM Solution Volume (mL) 0.3758 1.8791 3.7583

Note: Preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents with mixing and clarification after each step to ensure solution clarity.

Research Findings and Reaction Conditions

  • The palladium-catalyzed borylation is sensitive to ligand choice; electron-rich ligands facilitate milder reaction conditions and higher yields.
  • Boronic acid derivatives bearing electron-withdrawing groups such as fluorine tend to give higher yields in coupling reactions due to increased reactivity.
  • The presence of the 4-methylpiperazine-1-carbonyl group enhances solubility and biological activity, making the compound suitable for enzyme inhibition studies.
  • Attempts to prepare similar compounds using boronate esters (e.g., pinacol boronates) instead of boronic acids have shown lower reactivity, indicating the importance of the free boronic acid group in the synthesis.

Summary Table: Key Reaction Parameters for Synthesis

Step Reagents/Conditions Notes
Aryl halide borylation Pd catalyst, bis(pinacolato)diboron, Et3N, DMF Electron-rich ligands improve yield; 25-110 °C
Amide bond formation 4-Methylpiperazine, EDCI or similar, DCM/DMSO Controlled temperature for selectivity
Purification Recrystallization or chromatography Ensures high purity for biological applications
Stock solution prep. DMSO master solution, PEG300, Tween 80, corn oil Sequential solvent addition for clarity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for [4-Fluoro-3-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid?

The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. Key steps include:

  • Coupling of 4-methylpiperazine : Achieved via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) under reflux in aprotic solvents like dichloromethane or THF .
  • Fluorination : Introduced via electrophilic aromatic substitution or late-stage fluorination using reagents like Selectfluor™ .
  • Yield optimization : Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature (60–80°C), and stoichiometric control of boronic acid precursors .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. The fluorine atom produces distinct splitting patterns in 1H^{1}\text{H} NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 238.07 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves steric effects of the 4-methylpiperazine moiety on boronic acid geometry .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Suzuki-Miyaura cross-coupling : Used to synthesize biaryl scaffolds for kinase inhibitors or protease-targeting drugs .
  • Reversible diol binding : Exploited in prodrug design for controlled release via pH-sensitive boronate ester hydrolysis .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence reactivity in cross-coupling reactions?

The piperazine group acts as an electron-donating substituent, enhancing the boronic acid’s nucleophilicity in Pd-catalyzed couplings. However, steric hindrance from the methyl group can reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) suggest that the piperazine’s conformation affects the boronic acid’s planarity, altering transition-state energetics .

Q. What factors explain discrepancies in oxidation rates between free boronic acids and their ester derivatives?

Oxidation rates depend on:

  • Hydrolysis equilibrium : Boronic esters reversibly hydrolyze to free acids in aqueous media, complicating kinetic analyses. For example, pinacol esters hydrolyze faster than neopentyl glycol derivatives, accelerating subsequent oxidation by H2_2O2_2 .
  • Diol affinity : Stronger diol-boronic acid interactions (e.g., pinacol with Kaff_\text{aff} = 12.1) slow ester hydrolysis but do not directly correlate with oxidation rates, indicating competing mechanisms .

Q. How can reaction conditions be adjusted to control the equilibrium between boronic esters and free acids?

  • pH modulation : Lower pH (<7) stabilizes the trigonal boronic acid form, favoring ester hydrolysis. Basic conditions (pH >9) promote tetrahedral boronate formation, stabilizing esters .
  • Diol selection : Bulky diols (e.g., 2,3-butanediol) reduce hydrolysis rates, enabling prolonged ester stability in biological buffers .

Q. What strategies improve the stability of boronic acid derivatives during storage?

  • Lyophilization : Freeze-drying under inert gas (N2_2) prevents oxidation and moisture uptake .
  • Low-temperature storage : Stability is maximized at -80°C (6 months) vs. -20°C (1 month) due to reduced thermal degradation .

Q. How does fluorine substitution affect the compound’s acidity and biological interactions?

The ortho-fluorine increases boronic acid acidity (pKa_\text{a} ~8.5 vs. ~9.2 for non-fluorinated analogs), enhancing diol binding at physiological pH. This property is critical for targeting serine proteases (e.g., thrombin) or carbohydrate-rich cell surfaces .

Key Research Gaps

  • Mechanistic studies : The role of the 4-methylpiperazine group in modulating boronic acid’s electronic vs. steric effects remains underexplored.
  • In vivo stability : Limited data exist on ester hydrolysis rates in biological matrices (e.g., plasma), critical for translational applications .

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